Cas no 933689-61-3 (2-(Morpholinomethyl)-thiazole-4-carboxylic acid)
2-(Morpholinomethyl)-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-morpholinylmethyl)-4-Thiazolecarboxylic acid
- SXGFPJIBDXXWAH-UHFFFAOYSA-N
- 2-(morpholinomethyl)thiazole-4-carboxylic acid
- 2-(morpholinomethyl)-thiazole-4-carboxylic acid
- 2-(4-Morpholinomethyl)thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 2-(4-morpholinylmethyl)-
- 2-(4-Morpholinylmethyl)-1,3-thiazole-4-carboxylic acid
- 2-(Morpholinomethyl)-thiazole-4-carboxylic acid
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- Inchi: 1S/C9H12N2O3S/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13)
- InChI Key: SXGFPJIBDXXWAH-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)N=C1CN1CCOCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- Topological Polar Surface Area: 90.9
2-(Morpholinomethyl)-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-712146-1.0g |
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid |
933689-61-3 | 1g |
$0.0 | 2023-06-06 |
2-(Morpholinomethyl)-thiazole-4-carboxylic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(Morpholinomethyl)-thiazole-4-carboxylic acid
Exploring the Potential of 2-(Morpholinomethyl)-thiazole-4-carboxylic Acid: A Comprehensive Overview
2-(Morpholinomethyl)-thiazole-4-carboxylic acid, identified by the CAS number 933689-61-3, is a compound of significant interest in contemporary chemical and pharmaceutical research. This molecule, characterized by its thiazole ring structure and morpholine substituent, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its unique properties, making it a focal point for researchers aiming to explore novel therapeutic agents and advanced materials.
The synthesis of 2-(Morpholinomethyl)-thiazole-4-carboxylic acid involves a multi-step process that combines organic synthesis techniques with catalytic strategies. Researchers have optimized reaction conditions to enhance yield and purity, ensuring that the compound can be produced efficiently for further studies. The thiazole ring, a heterocyclic structure, is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry. The morpholine group attached to the thiazole ring introduces additional functional diversity, enabling interactions with various biological targets.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of CAS No. 933689-61-3. Quantum mechanical calculations have revealed its electronic structure, which plays a crucial role in determining its reactivity and binding affinity. These findings have been instrumental in guiding experimental designs aimed at exploring its pharmacological profile. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting potential applications in treating enzyme-related disorders.
In terms of biological activity, 2-(Morpholinomethyl)-thiazole-4-carboxylic acid has shown promise in preliminary assays targeting inflammatory pathways. Researchers have reported that the compound can modulate key signaling molecules involved in inflammation, offering a new avenue for anti-inflammatory drug development. Furthermore, its ability to interact with cellular receptors has been explored through molecular docking studies, providing insights into its potential as a lead compound for receptor-targeted therapies.
The application of CAS No. 933689-61-3 extends beyond pharmacology into materials science. Its structural features make it a candidate for use in polymer synthesis and as a building block for advanced materials with tailored properties. Recent research has focused on incorporating this compound into polymeric networks to enhance mechanical strength and thermal stability, opening possibilities for its use in high-performance materials.
In conclusion, 2-(Morpholinomethyl)-thiazole-4-carboxylic acid, with its unique chemical structure and versatile properties, represents a promising compound for diverse applications across multiple scientific domains. As research continues to uncover its full potential, it is anticipated that this compound will play an increasingly important role in both academic and industrial settings.
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